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(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine

Cat. No.: B3058981
CAS No.: 933693-27-7
M. Wt: 148.17
InChI Key: HCRKZBHHMHKSFB-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution of Imidazopyridine Chemistry

The study of imidazopyridines, which are bicyclic heterocycles formed by the fusion of imidazole (B134444) and pyridine (B92270) rings, has a history stretching back nearly a century. One of the pioneering methods for their synthesis was introduced in 1925 by Tschitschibabin (also spelled Chichibabin). This reaction involved treating 2-aminopyridine (B139424) with bromoacetaldehyde (B98955) at high temperatures to produce imidazo[1,2-a]pyridines, albeit in low yields.

Since these early discoveries, synthetic methodologies have evolved significantly. Modern approaches, including condensation tandem reactions, multicomponent reactions, and various catalytic strategies, have made imidazopyridine derivatives more accessible. This has allowed for extensive structural modifications to the core scaffold, enabling chemists to fine-tune the properties of these compounds and explore their potential applications more thoroughly.

Significance of Fused Bicyclic Nitrogen Heterocycles in Medicinal Chemistry and Chemical Biology

Fused bicyclic nitrogen heterocycles represent a "drug prejudice" or "privileged" scaffold in medicinal chemistry. wustl.edu Statistical analyses have revealed that a substantial portion of all biologically active chemical entities and FDA-approved small-molecule drugs, estimated to be between 60% and 85%, contain at least one heterocyclic ring, with nitrogen-containing systems being particularly prevalent. mdpi.comnih.govresearchgate.net

The widespread use of these scaffolds is attributed to several key factors. Their rigid structures can present well-defined three-dimensional arrangements of functional groups, facilitating precise interactions with biological targets like enzymes and receptors. Furthermore, the presence of nitrogen atoms allows for hydrogen bonding and can influence properties such as solubility, lipophilicity, and metabolic stability, which are critical for developing effective drug candidates. researchgate.net As a result, these heterocycles are integral to the development of treatments for a vast range of diseases, including cancer, infections, and central nervous system disorders. nih.govnih.gov

Structural Analogy to Biologically Relevant Scaffolds (e.g., Purines)

A key reason for the intense academic and pharmaceutical interest in imidazopyridines is their structural resemblance to purines, which are fundamental components of DNA and RNA (adenine and guanine) and are central to cellular signaling (e.g., adenosine (B11128) triphosphate, ATP). The imidazo[4,5-c]pyridine core, in particular, is a bioisostere of purine, meaning it has a similar size and electronic configuration. nih.gov

This structural mimicry allows imidazo[4,5-c]pyridine derivatives to interact with biological targets that normally bind purines, such as protein kinases, which utilize ATP. nih.govnih.gov By acting as competitors or modulators of these targets, such compounds can influence numerous cellular pathways, making them attractive candidates for therapeutic intervention in diseases characterized by dysregulated signaling, such as cancer. nih.gov

Overview of Imidazopyridine Isomerism and Their Distinct Research Profiles

The fusion of an imidazole ring and a pyridine ring can result in several distinct isomers, each with a unique arrangement of nitrogen atoms. The four primary isomers are imidazo[1,2-a]pyridine (B132010), imidazo[1,5-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine. These structural differences lead to distinct chemical properties and, consequently, different research and therapeutic profiles. nih.gov

Imidazo[1,2-a]pyridines: This is arguably the most commercially successful isomer, forming the core of widely used drugs. Examples include Zolpidem (a hypnotic agent), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent). nih.govmdpi.com Its research profile is heavily focused on modulators of the central nervous system, particularly GABA-A receptors. mdpi.com

Imidazo[1,5-a]pyridines: Derivatives of this scaffold are often investigated for their unique luminescent properties, finding applications in materials science as well as in medicinal chemistry.

Imidazo[4,5-b]pyridines: Also known as 1-deazapurines, these compounds have been developed as kinase inhibitors and receptor antagonists. Tenatoprazole, a proton pump inhibitor, and Telcagepant, an antagonist of the calcitonin gene-related peptide receptor for migraine treatment, are notable examples. nih.govnih.gov

Imidazo[4,5-c]pyridines: As a close structural analog of 3-deazapurine, this isomer has been the focus of research into anticancer, antiviral, and antimicrobial agents. nih.govnih.gov Bamaluzole, an anticonvulsant, is one example of a drug candidate from this class. mdpi.com

Specific Academic Interest in the Imidazo[4,5-c]pyridine Core

The imidazo[4,5-c]pyridine scaffold has attracted significant academic interest due to its bioisosteric relationship with purines and its demonstrated potential as a versatile pharmacophore. nih.gov Its ability to serve as a template for inhibitors of crucial enzymes has made it a focal point for drug discovery programs targeting various diseases.

Reported Biological Activities and Research Applications

Research has uncovered a diverse range of biological activities for derivatives of the imidazo[4,5-c]pyridine core. These compounds have been shown to possess anticancer, antiviral, and antimicrobial properties. nih.gov For example, the molecule 3-deazaneplanocin (B1662806) A (DZNep), which contains an imidazo[4,5-c]pyridine core, is known to inhibit histone methyltransferase EZH2 and shows potential in cancer and Ebola virus research. nih.gov More recent studies have focused on developing derivatives as potent and selective inhibitors of specific protein kinases, which are critical targets in oncology. nih.gov

Interactive Table: Selected Biological Activities of Imidazo[4,5-c]pyridine Derivatives

Compound Class Biological Target/Activity Disease Area
Imidazo[4,5-c]pyridin-2-ones Src family kinases (SFKs) Glioblastoma (Cancer) nih.gov
3-deazaneplanocin A (DZNep) S-adenosyl-L-homocysteine synthesis inhibitor, EZH2 inhibitor Cancer, Ebola Virus Disease nih.gov
General Derivatives Glucosamine-6-phosphate synthase inhibition Fungal Infections nih.gov
Bamaluzole GABA-A receptor agonist Epilepsy (Anticonvulsant) mdpi.com
General Derivatives Bruton's tyrosine kinase (BTK) inhibitors Autoimmune Disorders, Cancer nih.gov

Rationale for Investigating (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine as a Derivative

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be constructed from established principles of medicinal chemistry and structure-activity relationship (SAR) studies on related compounds.

The investigation of this derivative is logical for several reasons:

Probing a Key Position: The 2-position of the imidazo[4,5-c]pyridine ring is a common site for substitution in drug design programs. Research has shown that modifications at this position can significantly influence biological activity, making it a critical vector for exploring the chemical space around the scaffold. nih.gov

Introduction of a Key Functional Group: The aminomethyl group (-CH₂NH₂) introduces several important features. The primary amine is a basic center and can act as a hydrogen bond donor and acceptor. These interactions are fundamental to how drugs bind to their biological targets.

Flexible Linker: The methylene (B1212753) (-CH₂-) group provides a short, flexible linker that separates the amine from the rigid heterocyclic core. This flexibility allows the amine to orient itself optimally within a target's binding pocket to form favorable interactions, which might not be possible if the amine were attached directly to the ring.

Synthetic Handle: The primary amine serves as a valuable synthetic handle. It allows for the straightforward attachment of a wide variety of other chemical groups, enabling the creation of a library of related compounds to systematically probe SAR and optimize properties like potency, selectivity, and pharmacokinetics.

In essence, synthesizing and testing this compound represents a foundational step in a medicinal chemistry campaign. It establishes a baseline of activity for a simple, functionalized derivative at a key position, providing a platform for future, more complex molecular designs aimed at developing novel therapeutics based on the promising imidazo[4,5-c]pyridine scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N4 B3058981 (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine CAS No. 933693-27-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-imidazo[4,5-c]pyridin-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-3-7-10-5-1-2-9-4-6(5)11-7/h1-2,4H,3,8H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRKZBHHMHKSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=C(N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652843
Record name 1-(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933693-27-7
Record name 1-(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational Chemistry Approaches in the Discovery and Characterization of Imidazo 4,5 C Pyridine Derivatives

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of molecules. These methods provide a detailed description of electron distribution, which in turn governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It has proven to be a valuable tool for determining optimized molecular structures and identifying reactive sites within chemical systems. nih.gov By calculating the electron density, DFT can accurately predict the most stable three-dimensional arrangement of atoms (molecular geometry) and the total electronic energy of the molecule. nih.govtandfonline.com

In the study of imidazopyridine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-31+G(d,p), are employed to obtain the most stable ground-state geometry. nih.govscirp.orguctm.edu This optimization is crucial, as the biological activity of a molecule is heavily influenced by its structure and electron density. nih.gov The relationship between molecular structure and biological activity is a key area of exploration, where properties are understood to be governed by electron density, steric effects, and the character of donor-acceptor orbitals. nih.gov For instance, DFT has been used to analyze the coordination chemistry of imidazo[4,5-b]pyridine derivatives with metal dications, elucidating their electronic structures and thermodynamic stabilities. mdpi.com

Table 1: Representative DFT Functionals and Basis Sets Used in Imidazopyridine Research
MethodFunctionalBasis SetApplication
DFTB3LYP6-31+G(d,p)Investigating reactivity and stability of imidazo[1,2-a]pyridine (B132010) derivatives scirp.org
DFTB3LYP6-31G(d,p)Determining optimized molecular structures of imidazo[1,2-a]pyrimidine (B1208166) derivatives nih.gov
DFTPBE0 / M06-2X6-31++G(d,p)Investigating photophysical properties of imidazo[1,2-a]pyridine-based dyes tandfonline.com

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. malayajournal.org The energy of these orbitals and the gap between them (HOMO-LUMO gap) are critical descriptors of a molecule's reactivity and kinetic stability. scirp.orgmalayajournal.org

A high HOMO energy indicates a greater tendency to donate electrons, suggesting higher nucleophilicity. scirp.org Conversely, a low LUMO energy signifies a greater propensity to accept electrons, indicating higher electrophilicity. scirp.org The HOMO-LUMO energy gap (ΔE) is a direct indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org In studies of imidazopyridine derivatives, FMO analysis is used to assess and compare the chemical reactivity of different compounds. nih.govscirp.org For example, analysis of various imidazo[1,2-a]pyridine N-acylhydrazone derivatives showed how different substituents altered the HOMO-LUMO gap, thereby modifying the stability and reactivity of the molecules. scirp.org

Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Analysis
Orbital/ConceptDescriptionImplication for Reactivity
HOMO (Highest Occupied Molecular Orbital)The highest energy molecular orbital that is occupied by electrons.Acts as an electron donor; higher energy corresponds to greater nucleophilicity. malayajournal.org
LUMO (Lowest Unoccupied Molecular Orbital)The lowest energy molecular orbital that is unoccupied by electrons.Acts as an electron acceptor; lower energy corresponds to greater electrophilicity. malayajournal.org
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO.Indicates chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. malayajournal.org

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the molecule's electron density surface, providing a clear picture of its electrophilic and nucleophilic regions. researchgate.net In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

This method is instrumental in predicting the reactive sites for intermolecular interactions. malayajournal.org For imidazopyridine derivatives, MEP analysis has been used to identify the nitrogen atoms of the heterocyclic rings and oxygen or sulfur atoms in substituents as primary nucleophilic sites. scirp.org By understanding where a molecule is most likely to interact with other species, MEP maps provide crucial insights for drug design, helping to predict how a ligand might interact with a biological target. nih.gov

Molecular Modeling and Simulation for Ligand-Target Interactions

While quantum mechanics describes the intrinsic properties of a molecule, molecular modeling and simulation techniques are used to understand how that molecule interacts with its biological environment, particularly protein targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov The primary goal of docking is to predict the binding mode and affinity of the ligand-receptor complex. This information is critical in structure-based drug design for identifying potential drug candidates. nih.gov

For imidazo[4,5-c]pyridine derivatives, docking studies have been successfully employed to explore their potential as kinase inhibitors. nih.govnih.gov For instance, a series of 3H-imidazo[4,5-c]pyridine derivatives were designed and docked into the active site of Cyclin-Dependent Kinase 2 (CDK2), revealing potential binding mechanisms and key interactions that contribute to their inhibitory activity. nih.gov Similarly, docking simulations have been used to investigate imidazo[4,5-c]pyridin-2-one derivatives as inhibitors of Src family kinases (SFKs), which are targets for glioblastoma treatment. nih.gov The process involves preparing the protein structure, often obtained from the Protein Data Bank (PDB), and then using a scoring function to rank the different binding poses of the ligand within the protein's active site. nih.govchemrxiv.org

Following a molecular docking simulation, a detailed analysis of the resulting protein-ligand complex is performed to understand the nature of the interaction. This analysis focuses on identifying specific intermolecular forces that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

In the case of imidazo[4,5-c]pyridine derivatives targeting CDK2, molecular docking and subsequent dynamic studies revealed key interactions between the compound and the protein's active site, explaining the potent inhibitory activity observed experimentally. nih.gov The analysis of these complexes can elucidate why certain derivatives are more potent than others and can guide the rational design of new compounds with improved affinity and selectivity. For example, identifying a crucial hydrogen bond between the ligand and a specific amino acid residue in the protein allows chemists to design new molecules that preserve or enhance this interaction. nih.gov This detailed structural insight is fundamental to the optimization of lead compounds in drug discovery programs. nih.gov

Molecular Docking for Binding Mode Prediction

Identification of Key Interacting Residues

Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is crucial for identifying the specific amino acid residues within the target's active site that are key for molecular recognition and binding.

In the development of Imidazo[4,5-c]pyridine-based inhibitors for Cyclin-Dependent Kinase 2 (CDK2), a target in cancer therapy, molecular docking studies have been pivotal. These studies revealed that potent compounds from this series establish several critical interactions within the CDK2 active site. nih.gov For instance, the most potent compound in one study, 5b, demonstrated a binding mechanism involving key interactions that are responsible for its high inhibitory activity. nih.gov Similarly, in the design of novel inhibitors for Src family kinases (SFKs), another set of cancer targets, docking simulations identified crucial binding patterns for imidazo[4,5-c]pyridin-2-one derivatives. nih.gov

Docking studies on imidazo[4,5-c]pyridine derivatives targeting Glucosamine-6-phosphate (GlcN-6-P) synthase for antimicrobial applications have also been performed, highlighting the versatility of this scaffold. nih.gov The interactions identified through these computational models are often hydrogen bonds, hydrophobic interactions, and van der Waals forces, which collectively determine the binding affinity and selectivity of the compound.

Below is a table summarizing key interacting residues identified in docking studies of imidazo[4,5-c]pyridine derivatives with their respective protein targets.

Target ProteinDerivative ScaffoldKey Interacting ResiduesType of Interaction
CDK23H-Imidazo[4,5-c]pyridineNot specified in abstractKey interactions observed
SFKs (e.g., Src, Fyn)Imidazo[4,5-c]pyridin-2-oneNot specified in abstractAnalysis of binding mode
GlcN-6-P synthaseImidazo[4,5-c]pyridineNot specified in abstractMolecular Docking Performed

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the system over time. This approach is essential for assessing the stability of the predicted binding pose and understanding the dynamic behavior of the complex under conditions that mimic the physiological environment.

For the aforementioned CDK2 inhibitors, MD simulations were employed to confirm the stability of the docking results and to further explore the potential binding mechanism. nih.gov These simulations portrayed the dynamic interactions between the imidazo[4,5-c]pyridine derivative and CDK2, reinforcing the importance of the observed key interactions for potent inhibition. nih.gov

In the study of imidazo[4,5-c]pyridin-2-one derivatives as SFK inhibitors for glioblastoma, MD simulations were carried out to analyze the binding mode of the most active compound within the ATP binding site. nih.gov This analysis provided deeper insights into the stability of the ligand's interaction with the kinase, which is critical for effective and sustained inhibition. nih.gov The results from MD simulations can reveal subtle conformational adjustments in both the ligand and the protein that are crucial for a stable and high-affinity binding, information that is invaluable for the rational design of next-generation inhibitors.

In Silico Approaches for Lead Compound Prioritization

Computational methods are extensively used not only to characterize binding but also to prioritize synthesized or virtual compounds for further development, thereby saving significant time and resources. This prioritization is often based on predicted binding affinity, interaction patterns, and conformational analysis, excluding specific ADMET (absorption, distribution, metabolism, excretion, and toxicity) parameters.

Conformation and Interaction-Based Design Principles

The rational design of novel inhibitors frequently begins with the structural information of known ligands and their target proteins. For imidazo[4,5-c]pyridine derivatives, several studies have exemplified this principle.

One successful strategy involves scaffold hopping, where the core structure of a known inhibitor is replaced with a novel scaffold, like the imidazo[4,5-c]pyridine ring system, while aiming to retain key binding interactions. This was the approach used to design novel CDK2 inhibitors from the structure of a known compound, CYC202. nih.gov

Another powerful design principle is the analysis of known ligand-hinge interactions across a protein family. In a study targeting the c-Met kinase, researchers analyzed sequences and crystal structures of the human kinome to identify hinge-binding motifs that were underexplored. nih.gov This led to the selection of the imidazolopyridine ring as a novel scaffold for c-Met hinge-binding, demonstrating a conceptually new route for designing potent kinase inhibitors. nih.gov

Conformational restriction is another key design principle. By incorporating a rigid ring system, such as an indane ring, into an imidazo[4,5-c]pyridin-4-one template, researchers were able to develop compounds with dual activity at the Angiotensin II type 1 (AT1) receptor and peroxisome proliferator-activated receptor-γ (PPARγ). nih.gov This strategy helps to lock the molecule into a bioactive conformation, thereby enhancing its potency and selectivity. The precise mode of interaction for one such derivative was subsequently confirmed by X-ray crystallography, validating the conformation-based design approach. nih.gov

These examples underscore how in silico modeling of conformation and protein-ligand interactions provides a robust framework for the design and prioritization of lead compounds based on the versatile (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine scaffold and its derivatives.

Molecular Mechanisms of Action for Imidazo 4,5 C Pyridine Derivatives Pre Clinical Investigations

Target Identification and Validation (In Vitro Studies)

In vitro studies have been instrumental in identifying the direct molecular targets of imidazo[4,5-c]pyridine derivatives, revealing their potential as inhibitors of crucial enzymes and modulators of key cellular receptors.

Enzyme Inhibition Studies

Imidazo[4,5-c]pyridine derivatives have demonstrated inhibitory activity against several classes of enzymes, including kinases, α-glucosidase, and cytochrome bd oxidase.

Kinase Inhibition: A number of derivatives have been identified as potent kinase inhibitors. For instance, certain imidazo[4,5-c]pyridin-2-one compounds have been synthesized and shown to be effective inhibitors of Src family kinases (SFKs), which are implicated in the pathogenesis of glioblastoma. acs.orgnih.gov Specific derivatives exhibited submicromolar inhibitory activity against Src and Fyn kinases. acs.org Other research has focused on the development of imidazo[4,5-c]pyridine-2-ones as selective inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks, highlighting their potential as radiosensitizers. rsc.org Furthermore, the broader imidazopyridine class has been explored for its ability to inhibit other kinases such as c-Met, a receptor tyrosine kinase involved in cell proliferation and migration. mdpi.com

α-Glucosidase Inhibition: The potential of imidazo[4,5-c]pyridine derivatives in the context of metabolic disorders has been explored through their inhibition of α-glucosidase. This enzyme is a key target in the management of type 2 diabetes as its inhibition delays carbohydrate digestion and glucose absorption. Studies have reported on novel series of imidazo[1,2-a]pyridine (B132010) derivatives, a related isomer, that show significant inhibitory activity against α-glucosidase, with some compounds being more potent than the reference drug, acarbose. nih.govnih.govnih.govresearchgate.net

Cytochrome bd Oxidase Inhibition: In the realm of infectious diseases, imidazopyridine derivatives have been investigated as inhibitors of cytochrome bd oxidase, a crucial enzyme in the respiratory chain of Mycobacterium tuberculosis. This enzyme is essential for the bacterium's energy metabolism and survival, particularly under hypoxic conditions. Inhibition of this pathway represents a promising strategy for the development of new anti-tuberculosis agents. One study highlighted that an imidazo[4,5-c]pyridine compound could inhibit the mycobacterial bc1 complex, and deletion of the cytochrome bd oxidase rendered the bacteria hypersusceptible to these inhibitors.

Inhibitory Activity of Imidazo[4,5-c]pyridine Derivatives Against Various Enzymes
Derivative ClassTarget EnzymeTherapeutic AreaKey FindingsReferences
Imidazo[4,5-c]pyridin-2-onesSrc Family Kinases (Src, Fyn)Oncology (Glioblastoma)Submicromolar inhibition of Src and Fyn kinases. acs.orgnih.gov
Imidazo[4,5-c]pyridin-2-onesDNA-dependent Protein Kinase (DNA-PK)Oncology (Radiosensitization)Identified as selective inhibitors. rsc.org
Imidazopyridinesc-MetOncologyPotent inhibition of c-Met in enzymatic and cellular assays. mdpi.com
Imidazo[1,2-a]pyridines (related isomers)α-GlucosidaseMetabolic Disorders (Diabetes)Some derivatives showed higher potency than acarbose. nih.govnih.govnih.govresearchgate.net
ImidazopyridinesCytochrome bd OxidaseInfectious Disease (Tuberculosis)Inhibition of a key respiratory enzyme in M. tuberculosis.

Receptor Agonism/Modulation

Derivatives of the imidazo[4,5-c]pyridine scaffold have been shown to act as agonists or modulators of important receptors involved in immune responses and neurotransmission.

Toll-Like Receptor 7 (TLR7) Agonism: A significant body of research has focused on imidazo[4,5-c]pyridine and related imidazoquinoline derivatives as potent agonists of Toll-like receptor 7 (TLR7). TLR7 is an innate immune receptor that, when activated, triggers a cascade of signaling events leading to the production of pro-inflammatory cytokines like interferon-alpha. This immunostimulatory activity is being explored for applications in oncology and as vaccine adjuvants. For example, 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine was identified as a pure TLR7-agonist with minimal activity on the related TLR8.

GABAA Receptor Modulation: The structural similarity of imidazopyridines to benzodiazepines has prompted investigations into their activity at GABAA receptors. These receptors are the primary mediators of inhibitory neurotransmission in the central nervous system. Certain imidazopyridine derivatives have been found to act as positive allosteric modulators of GABAA receptors, a mechanism of action that is of interest for the treatment of anxiety and other neurological disorders.

Cellular Pathway Modulation (In Vitro Studies)

Beyond direct target engagement, in vitro studies have provided insights into how imidazo[4,5-c]pyridine derivatives modulate complex cellular pathways, leading to effects on cell proliferation and pathogen viability.

Anti-proliferative Effects

The anti-cancer potential of imidazo[4,5-c]pyridine derivatives has been substantiated by numerous studies demonstrating their ability to inhibit cell growth, arrest the cell cycle, and induce apoptosis.

Cell Cycle Progression and Apoptosis Induction: Several novel 2,6-disubstituted imidazo[4,5-b]pyridines have shown pronounced anti-proliferative activity against a range of human cancer cell lines. For instance, one of the most active derivatives induced a dose-dependent accumulation of cells in the G2/M phase of the cell cycle, indicating a phase-specific mechanism of action. Other studies on related imidazopyridine compounds have also reported the induction of apoptosis. For example, a novel imidazopyridine derivative was shown to induce apoptosis and cell cycle arrest in non-small cell lung cancer cells through the activation of NADPH oxidase-mediated oxidative stress. In studies on breast cancer and leukemia cell lines, imidazacridine derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G0/G1 or G2/M phase.

Anti-proliferative Effects of Imidazo[4,5-c]pyridine Derivatives
Compound ClassCancer Cell Line(s)Observed EffectsReferences
2,6-disubstituted imidazo[4,5-b]pyridinesVarious (e.g., Capan-1, HL-60, Z-132)Strong anti-proliferative activity; G2/M phase cell cycle arrest.
Imidazo[1,2-a]pyridine derivativesNon-small cell lung cancerInduction of apoptosis and cell cycle arrest via oxidative stress.
Imidazacridine derivativesBreast cancer, leukemia, lymphomaInduction of apoptosis; cell cycle arrest at G0/G1 or G2/M phase.
Imidazo[1,2-a]pyridinesMelanoma, cervical cancerInhibition of proliferation; induction of apoptosis.

Protein-Protein Interaction Modulation

While the modulation of protein-protein interactions is a key area of drug discovery, there is currently a lack of specific published research demonstrating that imidazo[4,5-c]pyridine derivatives directly modulate the BAG3/HSP70 protein-protein interaction. This specific molecular mechanism, therefore, remains an area for future investigation for this class of compounds.

Inhibition of Pathogen-Specific Processes

Imidazo[4,5-c]pyridine derivatives have shown promise as anti-infective agents by targeting processes that are unique to pathogens.

Mycobacterial Energy Metabolism: As mentioned in the enzyme inhibition section, a key strategy against Mycobacterium tuberculosis is the disruption of its energy metabolism. Imidazopyridine derivatives that inhibit cytochrome bd oxidase effectively target this pathway, which is crucial for the pathogen's survival and persistence.

Viral Fusion: The antiviral activity of imidazo[4,5-c]pyridine derivatives has also been reported. For example, a series of these compounds were identified as inhibitors of the Hepatitis C Virus (HCV). Additionally, related imidazopyridine derivatives have been designed and synthesized as highly potent fusion inhibitors of the Respiratory Syncytial Virus (RSV). These compounds act by preventing the fusion of the viral envelope with the host cell membrane, a critical step in the viral life cycle.

Binding Mode Analysis through Co-crystallography and Molecular Docking

The elucidation of the binding modes of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine and related imidazo[4,5-c]pyridine derivatives at their biological targets is critical for understanding their mechanism of action and for guiding rational drug design. Techniques such as molecular docking and X-ray co-crystallography have been instrumental in providing detailed insights into the molecular interactions between these compounds and their target proteins.

Molecular docking simulations are computational methods used to predict the preferred orientation of a ligand when bound to a receptor. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov For instance, molecular docking and dynamic studies on a series of novel 3H-imidazo[4,5-c]pyridine-based inhibitors of Cyclin-Dependent Kinase 2 (CDK2) helped to illustrate the potential binding mechanism. nih.gov These analyses identified several crucial interactions responsible for the potent inhibitory activity of the most effective compound in the series, which exhibited an IC50 value of 21 nM. nih.gov

In a study targeting Src family kinases (SFKs) for the treatment of glioblastoma, molecular dynamics simulations were employed to analyze the binding mode of imidazo[4,5-c]pyridin-2-one derivatives. nih.gov This computational approach provides a dynamic view of the binding interactions over time, offering a more comprehensive understanding of the stability of the complex.

While specific co-crystal structures for this compound were not detailed in the reviewed literature, studies on closely related isomers provide valuable insights into the binding characteristics of the imidazopyridine scaffold. X-ray crystallography of an imidazo[4,5-b]pyridine derivative with antidiabetic properties revealed specific hydrogen-bonding interactions. The imidazopyridine core acted as both a hydrogen-bond donor and acceptor with the carbonyl and amino groups of Val135, respectively. mdpi.com This demonstrates the scaffold's ability to form precise, stabilizing connections within a protein's active site.

The table below summarizes findings from molecular modeling and structural biology studies on imidazo[4,5-c]pyridine derivatives and their close isomers, highlighting the key interactions with their respective biological targets.

Derivative ClassBiological TargetMethod UsedKey Interacting ResiduesType of Interaction
3H-Imidazo[4,5-c]pyridineCDK2Molecular Docking & DynamicsNot specifiedKey binding interactions
Imidazo[4,5-c]pyridin-2-oneSrc family kinases (SFKs)Molecular Dynamics SimulationNot specifiedBinding mode analysis
Imidazo[4,5-b]pyridineAntidiabetic TargetX-ray CrystallographyVal135Hydrogen bonding
[1H,3H] Imidazo[4,5-b] pyridine (B92270)Lumazine SynthaseIn-silico DockingNot specifiedH-bonding, hydrophobic, aromatic, Van der Waals
Imidazo[4,5-b]pyridineDihydrofolate reductase (DHFR)Molecular DockingNot specifiedNumerous interactions with amino acids in the active site

These preclinical investigations, combining computational and structural biology approaches, are fundamental in characterizing the molecular mechanisms of imidazo[4,5-c]pyridine derivatives. The detailed analysis of their binding modes provides a solid foundation for the structure-activity relationship (SAR) studies needed to optimize their potency and selectivity for various therapeutic targets. mdpi.com

Future Research Directions and Unaddressed Areas for 3h Imidazo 4,5 C Pyridin 2 Yl Methanamine

Exploration of Novel Synthetic Pathways for Direct Aminomethylation of the [4,5-c] Core

The development of efficient and direct methods for the functionalization of the imidazo[4,5-c]pyridine core is a primary objective for medicinal chemists. Direct aminomethylation, in particular, is a valuable transformation for introducing a key pharmacophoric element. Future research will likely focus on moving away from traditional multi-step syntheses towards more atom-economical and environmentally friendly approaches.

Key areas of exploration include:

Transition-Metal-Catalyzed C-H Aminomethylation : Recent advances in transition-metal catalysis have enabled the direct functionalization of C-H bonds, which was previously a significant challenge in organic synthesis. rwth-aachen.de Exploring catalysts based on metals like rhodium, copper, or iron could lead to novel pathways for the direct introduction of the aminomethyl group onto the imidazopyridine core. nih.gov

Photocatalysis and Electrosynthesis : Light-induced and electrochemical methods offer mild and sustainable alternatives to traditional synthesis. rwth-aachen.denih.gov Research into photoredox catalysis or electrochemical oxidative C-H/C-H cross-coupling could provide highly selective and efficient routes for aminomethylation, often proceeding under ambient temperature and pressure. rwth-aachen.de A facile and environmentally friendly electrochemical protocol has already been reported for the C(sp²)-C(sp³) cross-dehydrogenative coupling between imidazopyridines and N,N-dimethylanilines. rwth-aachen.de

Flow Chemistry : Continuous flow synthesis can offer improved reaction control, safety, and scalability compared to batch processes. Developing a flow-based process for the synthesis and subsequent aminomethylation of the imidazo[4,5-c]pyridine core could accelerate the production of derivatives for biological screening.

Synthetic ApproachPotential AdvantagesRelevant Research Area
Transition-Metal CatalysisHigh selectivity, functional group toleranceC-H activation/functionalization rwth-aachen.denih.gov
PhotocatalysisMild reaction conditions, use of renewable energyVisible-light photoredox catalysis nih.gov
ElectrosynthesisAvoidance of stoichiometric oxidants, high efficiencyAnodic oxidation rwth-aachen.de
Flow ChemistryEnhanced safety, scalability, and process controlProcess intensification

Advanced Computational Prediction of New Biological Targets and Mechanisms

Computational methods are increasingly integral to drug discovery, enabling the rapid screening of virtual compound libraries and the prediction of potential biological targets. For (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine and its analogs, advanced computational approaches can guide synthetic efforts and uncover novel therapeutic applications.

Future directions in this area include:

Homology Modeling and Molecular Docking : For targets where an experimental structure is unavailable, homology modeling can be used to generate a predictive 3D model. nih.gov Subsequent molecular docking studies can then be performed to assess the binding affinity and interaction patterns of imidazo[4,5-c]pyridine derivatives with the active sites of various proteins, such as kinases or epigenetic targets. nih.govrsc.org

Pharmacophore Modeling and Virtual Screening : Based on the structures of known active compounds, pharmacophore models can be developed to define the key chemical features required for biological activity. These models can then be used to screen large virtual databases to identify new compounds with the potential to interact with the desired target.

Machine Learning and AI-Driven Approaches : Artificial intelligence and machine learning algorithms can analyze vast datasets of chemical structures and biological activities to predict new targets and potential mechanisms of action. These methods can identify complex patterns that may not be apparent through traditional analysis.

Expansion of SAR Studies to Diverse Biological Activities

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. While derivatives of the imidazo[4,5-c]pyridine core have been investigated for certain activities, there is significant scope for expanding these studies to a wider range of biological targets.

Promising areas for SAR expansion include:

Kinase Inhibition : The imidazopyridine scaffold has been successfully employed in the design of inhibitors for various kinases, such as c-Met and Nek2. nih.govnih.gov Systematic modification of the substituents on the core structure can lead to the discovery of potent and selective inhibitors for other kinases implicated in cancer and inflammatory diseases. nih.govnih.gov

Antiparasitic and Antimicrobial Activity : Imidazo[4,5-c]pyridine derivatives have shown promise as antimalarial agents. digitellinc.comnih.gov Further SAR studies could lead to the development of new treatments for malaria and other parasitic or microbial infections by optimizing their activity against specific pathogen targets. eurjchem.commdpi.com

Epigenetic Targets : The structural similarity of the imidazopyridine core to purines suggests potential interactions with epigenetic targets, such as bromodomains, which are readers of acetylated lysines on histones. nih.gov Exploring the SAR of this compound derivatives against these targets could open up new avenues for cancer and inflammation therapies. umn.edu

Biological Target ClassExampleTherapeutic AreaKey SAR Focus
Protein Kinasesc-Met, Src family kinases, Nek2Oncology nih.govnih.govnih.govHinge-binding interactions, selectivity pockets nih.gov
Parasitic EnzymesPlasmodium falciparum targetsInfectious Disease digitellinc.comPotency against asexual and sexual stages, selectivity digitellinc.comnih.gov
BacteriaDihydrofolate reductase (DHFR)Infectious Disease mdpi.comInhibition of bacterial growth, spectrum of activity researchgate.net
Epigenetic ProteinsBromodomains (e.g., BRD4, BRD9)Oncology, Inflammation nih.govumn.eduRecognition of acetylated lysine (B10760008) binding sites umn.edu

Integration of In Vitro Data with Advanced Computational Models for Predictive Power

The synergy between experimental in vitro data and computational modeling can significantly enhance the efficiency of the drug discovery process. By building and validating computational models with high-quality experimental data, researchers can improve the predictive accuracy of these models and gain deeper insights into the biological systems being studied.

Future research should focus on:

Quantitative Structure-Activity Relationship (QSAR) Models : By correlating variations in chemical structure with changes in biological activity, QSAR models can be developed to predict the potency of new derivatives. Integrating these models with in vitro assay results can guide the design of more effective compounds.

In Vitro-In Vivo Correlation (IVIVC) Models : Computational models that can predict the in vivo pharmacokinetic profile of a compound based on its in vitro properties (such as dissolution and permeability) are highly valuable. researchgate.net Developing such models for the imidazo[4,5-c]pyridine series can help in selecting candidates with favorable drug-like properties for further development.

Systems Biology Approaches : Integrating in vitro data on the effects of this compound derivatives on various cellular pathways with computational models of these pathways can provide a holistic understanding of their mechanism of action and potential off-target effects. nih.gov

Development of Chemical Probes for Specific Biological Targets

High-quality chemical probes are indispensable tools for dissecting biological pathways and validating new drug targets. rjeid.com A chemical probe is a small molecule that can selectively interact with a specific protein target, allowing researchers to study its function in a cellular or in vivo context. nih.gov

The development of chemical probes from the this compound scaffold could be a significant research direction. This would involve:

Optimization for Potency and Selectivity : Modifying the parent compound to achieve high affinity for a specific target while minimizing interactions with other proteins is crucial.

Characterization in Cellular Assays : Demonstrating that the chemical probe engages with its intended target in a cellular context and elicits a measurable biological response is a key validation step.

Development of a Negative Control : Synthesizing a structurally similar but biologically inactive analog is important to ensure that the observed biological effects are due to the specific interaction with the target and not off-target effects.

The development of such probes would not only advance our understanding of the specific targets of this compound derivatives but also provide valuable tools for the broader scientific community. rjeid.com

Q & A

Q. Basic Research Focus

  • X-ray Crystallography : SHELXL (SHELX suite) is widely used for small-molecule refinement. For accurate bond-length/angle determination, high-resolution data and twinning analysis are critical .
  • NMR Spectroscopy : 1H/13C NMR resolves regiochemical ambiguities. The methanamine proton typically appears as a singlet near δ 3.5–4.0 ppm, while aromatic protons in the imidazo-pyridine ring show deshielded signals (δ 7.5–9.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular formula (e.g., [M+H]+ at m/z 149.09 for C7H9N4) .

Data Interpretation Tip : Cross-validate crystallographic data with computational geometry optimization (DFT) to resolve ambiguities in tautomeric forms .

What computational methods are employed to predict the electronic properties of this compound?

Q. Advanced Research Focus

  • DFT Studies : Density Functional Theory calculates HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. For example, B3LYP/6-311G(d,p) basis sets predict nucleophilic sites at the methanamine group and electrophilic regions on the pyridine ring .
  • Molecular Docking : Used to explore interactions with biological targets (e.g., kinases or enzymes in PROTACs). Docking scores correlate with experimental IC50 values in structure-activity relationship (SAR) studies .

Methodological Challenge : Account for solvent effects and protonation states in simulations, as the compound’s reactivity varies with pH .

How can researchers address regioselectivity challenges during functionalization of the imidazo-pyridine core?

Q. Advanced Research Focus

  • Directing Groups : Install temporary substituents (e.g., nitro or carboxylate) to guide electrophilic substitution at specific positions. Remove them post-functionalization .
  • Metal-Mediated Coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions selectively modify halogenated derivatives. For example, Pd-catalyzed cross-coupling introduces aryl/heteroaryl groups at the 4- or 7-position .
  • Protection/Deprotection : Protect the methanamine group with Boc or Fmoc to prevent unwanted side reactions during core modification .

Case Study : In PROTAC synthesis, regioselective bromination at the 6-position of the imidazo-pyridine enables conjugation with E3 ligase ligands .

What role does this compound play in targeted protein degradation (PROTACs)?

Q. Advanced Research Focus

  • Linker Design : The methanamine group serves as a flexible spacer, connecting the target-binding moiety (e.g., kinase inhibitor) to the E3 ligase recruiter. Optimal linker length (~8–12 Å) balances ternary complex stability and cellular permeability .
  • SAR Insights : Modifications to the imidazo-pyridine core (e.g., chloro or morpholino substituents) enhance binding affinity to specific proteins, as seen in kinase inhibitors .

Experimental Validation : Use cellular degradation assays (e.g., Western blot) and proteomics to quantify target protein ubiquitination and degradation efficiency .

How to resolve contradictions in reported biological activities of this compound derivatives?

Q. Data Contradiction Analysis

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum concentration) can alter IC50 values. Standardize protocols across studies .
  • Metabolic Stability : Check for species-specific metabolism (e.g., cytochrome P450 in human vs. murine models) using liver microsome assays .
  • Off-Target Effects : Employ kinome-wide profiling or CRISPR screens to identify unintended interactions .

Recommendation : Replicate key findings in orthogonal assays (e.g., SPR for binding affinity, functional assays for activity) .

What are the stability and storage recommendations for this compound?

Q. Basic Research Focus

  • Degradation Pathways : Susceptible to oxidation at the methanamine group and photodegradation of the imidazo-pyridine ring. Monitor via HPLC-UV/MS .
  • Storage : Store at –20°C under inert gas (N2 or Ar) in amber vials. Use stabilizers like BHT for long-term storage .

Quality Control : Regularly check purity via NMR (e.g., loss of methanamine protons indicates decomposition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.